molecular formula C10H15NO2 B3142450 3-(2-(Dimethylamino)ethoxy)phenol CAS No. 50544-44-0

3-(2-(Dimethylamino)ethoxy)phenol

Cat. No. B3142450
M. Wt: 181.23 g/mol
InChI Key: BPLAMHAAABHMPB-UHFFFAOYSA-N
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Patent
US08232273B2

Procedure details

Compound 113B was prepared in a similar manner to the synthesis of compound 31F by substituting compound 31E with compound 113A: 1H NMR (DMSO-d6): δ 9.34 (s, 1H), 7.03 (t, J=8.03 Hz, 1H), 6.30-6.36 (m, 3H), 3.96 (d, J=5.95 Hz, 2H), 2.58 (d, J=5.8 Hz, 2H), 2.20 (s, 2H) ESI (+)/MS: 182 (M+H)+.
Name
compound 31F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 113A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1N(C(OC(C)(C)C)=O)N=C(C2C=CC(O)=CC=2)C=1C#N.C([O:30][C:31]1[CH:32]=[C:33]([CH:40]=[CH:41][CH:42]=1)[O:34][CH2:35][CH2:36][N:37]([CH3:39])[CH3:38])C1C=CC=CC=1>>[CH3:38][N:37]([CH3:39])[CH2:36][CH2:35][O:34][C:33]1[CH:32]=[C:31]([OH:30])[CH:42]=[CH:41][CH:40]=1

Inputs

Step One
Name
compound 31F
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=NN1C(=O)OC(C)(C)C)C1=CC=C(C=C1)O)C#N
Step Two
Name
compound 113A
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(OCCN(C)C)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC=1C=C(C=CC1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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